molecular formula C11H10N2O2 B1585752 3-Amino-2-methylquinoline-4-carboxylic acid CAS No. 71881-80-6

3-Amino-2-methylquinoline-4-carboxylic acid

Cat. No. B1585752
CAS RN: 71881-80-6
M. Wt: 202.21 g/mol
InChI Key: UOHNIVJCDQGCCY-UHFFFAOYSA-N
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Description

3-Amino-2-methylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C11H10N2O2 . It has a molecular weight of 202.21 and is a pale-yellow to yellow-brown solid .


Synthesis Analysis

Quinoline and its analogues have been synthesized using various protocols reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The InChI code for 3-Amino-2-methylquinoline-4-carboxylic acid is 1S/C11H10N2O2/c1-6-10(12)9(11(14)15)7-4-2-3-5-8(7)13-6/h2-5H,12H2,1H3,(H,14,15) .


Chemical Reactions Analysis

The synthesis of quinoline derivatives involves various chemical reactions. For example, the Doebner–von Miller reaction protocol involves the use of a strong acid in a flow reactor with aniline and acrolein .


Physical And Chemical Properties Analysis

3-Amino-2-methylquinoline-4-carboxylic acid is a pale-yellow to yellow-brown solid . and should be stored at room temperature .

Scientific Research Applications

Medicinal Chemistry: Antimalarial Agents

The quinoline ring system, which includes 3-Amino-2-methylquinoline-4-carboxylic acid , is a fundamental scaffold in medicinal chemistry. It forms the core structure for several antimalarial drugs such as quinine, chloroquine, and mefloquine . These compounds have been pivotal in the treatment and prevention of malaria, a disease that continues to affect millions worldwide.

Pharmaceutical Synthesis: Drug Development

Quinoline derivatives are extensively used in drug discovery and development due to their biological activity. The versatility of 3-Amino-2-methylquinoline-4-carboxylic acid allows for the synthesis of various drugs, particularly those targeting inflammation and tumors . Its ability to undergo electrophilic and nucleophilic substitution reactions makes it a valuable intermediate in pharmaceutical synthesis .

Organic Chemistry: Metal-Free Synthesis

Recent advances in organic synthesis have highlighted metal-free methods to construct quinoline derivatives. These approaches are environmentally friendly and offer increased reaction efficiency3-Amino-2-methylquinoline-4-carboxylic acid can be synthesized using novel routes such as microwave irradiation and ionic liquid media, which are less harsh and more sustainable .

Industrial Chemistry: OLEDs and Photovoltaics

In the field of industrial chemistry, quinoline derivatives are used in the production of organic light-emitting diodes (OLEDs) and photovoltaic cells. The electronic properties of 3-Amino-2-methylquinoline-4-carboxylic acid make it suitable for use in these applications, where it can contribute to the efficiency and performance of these devices .

Analytical Chemistry: Fluorescent Probes

3-Amino-2-methylquinoline-4-carboxylic acid: has potential applications as a fluorescent probe in analytical chemistry. Its structure allows for the attachment of various functional groups, making it useful for detecting and measuring biological and chemical substances.

Food Chemistry: Flavoring Substance

The compound has been evaluated for its use as a flavoring substance with modifying properties. It can be used in specific categories of food to enhance or modify the taste and aroma, contributing to the diversity of flavors available in the food industry .

Environmental Chemistry: Green Chemistry

The synthesis and application of 3-Amino-2-methylquinoline-4-carboxylic acid align with the principles of green chemistry. Its production can be achieved through methods that minimize the environmental impact, such as using non-toxic solvents and reducing waste .

Cancer Research: Therapeutic Agents

In cancer research, quinoline derivatives are being explored for their antitumor properties3-Amino-2-methylquinoline-4-carboxylic acid can serve as a precursor for the development of new therapeutic agents that target specific pathways involved in cancer progression.

Safety and Hazards

The safety information for 3-Amino-2-methylquinoline-4-carboxylic acid indicates that it has a hazard statement of H302, which means it is harmful if swallowed . The safety data sheet can be found here.

properties

IUPAC Name

3-amino-2-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-6-10(12)9(11(14)15)7-4-2-3-5-8(7)13-6/h2-5H,12H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHNIVJCDQGCCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380887
Record name 3-amino-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-methylquinoline-4-carboxylic acid

CAS RN

71881-80-6
Record name 3-amino-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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